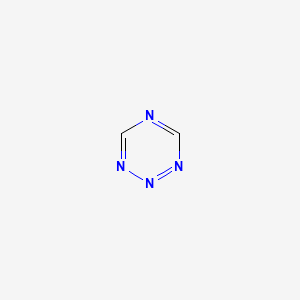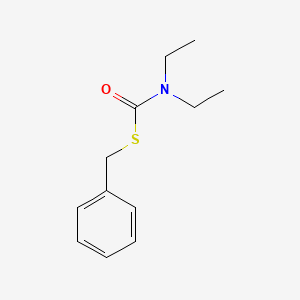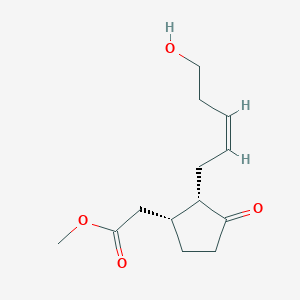
Methyl tuberonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tuberonate is a methyl ester derived from tuberonic acid. It has a role as a plant metabolite. It is a methyl ester, a member of cyclopentanones, a primary alcohol and a homoallylic alcohol. It derives from a tuberonic acid.
Aplicaciones Científicas De Investigación
Antioxidant Activities and Glycoside Isolation
- Methyl tuberonate, identified in sage (Salvia officinalis L.), has been studied for its antioxidant properties. The compound, along with other glycosides isolated from sage, exhibited significant DPPH free radical scavenging activity, indicating its potential as a natural antioxidant (Wang et al., 2000).
Synthesis and Crystal Growth in Chemistry
- Research involving molten methylboronic acid has led to the development of new chemical structures, highlighting the role of methyl groups (related to methyl tuberonate) in creating unique structural properties in compounds like uranium and neptunium boronates (Wang et al., 2010).
Neuropharmacology and Microglial Cell Dynamics
- Bisphosphonates, chemically related to methyl tuberonate, have been explored for their impact on microglial cells in the brain. Studies have shown that compounds like clodronate can influence microglial activation, which is vital in understanding neuroinflammation and CNS pathologies (Kohl et al., 2003).
Bone Health and Bisphosphonates
- The development of bisphosphonates, a class of drugs associated with methyl tuberonate, has been significant in treating bone disorders. Research has shown how small structural changes in these compounds, like adding methyl groups, can dramatically enhance their potency (Widler et al., 2002).
Catalytic and Synthetic Applications
- Methyl tuberonate-related compounds have been used in palladium-catalyzed methylation, demonstrating the versatility of these compounds in synthetic chemistry and their potential for late-stage derivatization of biologically active compounds (Haydl & Hartwig, 2019).
Metabolic Pathway Analysis
- Methyl tuberonate derivatives like 12-hydroxyjasmonate have been identified in plant signaling molecules, playing a crucial role in plant defense responses and developmental processes. The study of these compounds furthers our understanding of plant biology and metabolism (Gidda et al., 2003).
Propiedades
Fórmula molecular |
C13H20O4 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |
Clave InChI |
XCZTYYQNVNLGKI-UZAOFVRNSA-N |
SMILES isomérico |
COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |
SMILES canónico |
COC(=O)CC1CCC(=O)C1CC=CCCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)

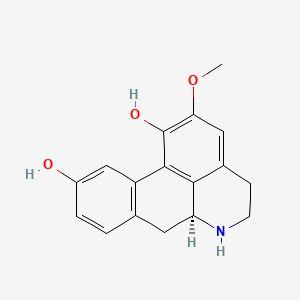

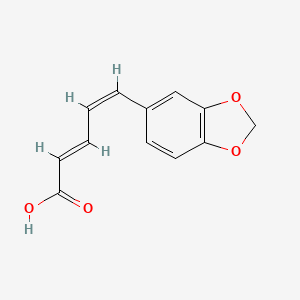
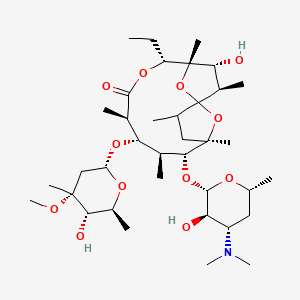
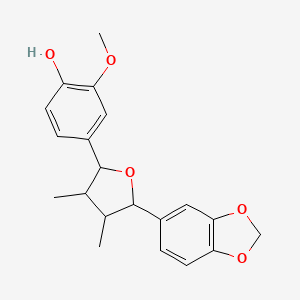
![(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1252104.png)


![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
